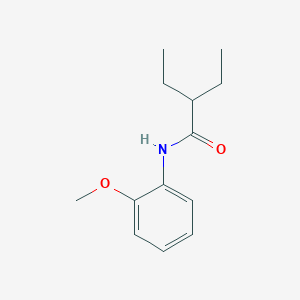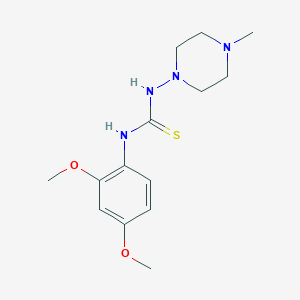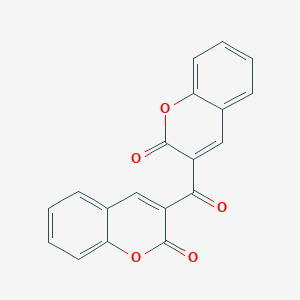
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, also known as NMNAT2 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential to treat neurodegenerative diseases. In
Wirkmechanismus
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor works by inhibiting the activity of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide. This leads to a decrease in the levels of NAD+ and a reduction in the energy production in neurons. However, this also activates a cellular response known as the NAD+ salvage pathway, which increases the levels of NAD+ and promotes neuronal survival.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been shown to increase the levels of NAD+ and promote neuronal survival in vitro and in vivo. It has also been found to improve cognitive function in animal models of neurodegenerative diseases. However, the long-term effects of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor on the body are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor is its specificity for N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, which allows for targeted studies of the protein's role in neuronal health. However, the compound's potential toxicity and limited solubility may pose challenges in its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor. One area of research is the development of more potent and selective inhibitors of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide. Another direction is the investigation of the compound's effects on other cellular processes and pathways. Additionally, the potential use of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor in the treatment of other diseases, such as cancer, is an area of interest.
Synthesemethoden
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor involves the reaction of 4-methyl-3-nitrobenzoic acid with isobutyryl chloride in the presence of a base. The resulting intermediate is then reacted with isopropylmagnesium chloride to form the final product. The purity of the compound is confirmed through NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found that N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, a protein that is abundant in neurons, plays a crucial role in maintaining the health of neurons. N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been shown to increase the levels of NAD+, a molecule that is important for energy production in cells, and promote neuronal survival.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)14(10(3)4)16-15(18)12-7-6-11(5)13(8-12)17(19)20/h6-10,14H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYHXUACWPTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C(C)C)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)



![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)


